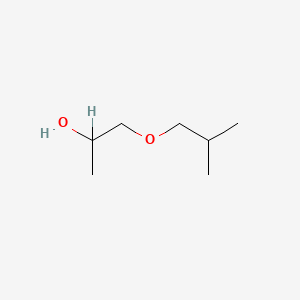

1-Isobutoxypropan-2-ol

Description

1-Isobutoxypropan-2-ol (CAS: 23436-19-3; EINECS: 245-663-9) is a nonionic surfactant classified as an ether glycol. Its molecular formula is C₇H₁₆O₂, with a molecular weight of 132.20 g/mol . Structurally, it consists of a propan-2-ol backbone substituted with an isobutoxy group (2-methylpropoxy). Key properties include:

- Physical state: Liquid at room temperature.

- Solubility: Miscible with water, making it suitable for aqueous formulations.

- Applications: Used in industrial cleaning agents, coatings, and as a solvent due to its surfactant properties.

- Hazards: Flammable, skin/eye irritant, and reactive with strong oxidizers .

Properties

IUPAC Name |

1-(2-methylpropoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(2)4-9-5-7(3)8/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGRRMQNSQNFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051888 | |

| Record name | 1-Isobutoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23436-19-3 | |

| Record name | 1-(2-Methylpropoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23436-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutoxypropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023436193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-(2-methylpropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isobutoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isobutoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Isobutoxypropan-2-ol typically involves the reaction of isobutanol with propylene oxide. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under controlled temperature and pressure conditions. The industrial production of this compound follows similar methods, ensuring high purity and yield .

Chemical Reactions Analysis

1-Isobutoxypropan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes and acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the isobutoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Industrial Applications

1. Solvent in Chemical Processes

- Use Case : 1-Isobutoxypropan-2-ol is primarily used as a solvent for resins, varnishes, and inks due to its ability to dissolve various organic compounds.

- Properties : It exhibits good solvency power, making it suitable for formulations that require high viscosity reduction.

2. Cleaning Agent

- Use Case : Employed as a cleaning agent in both industrial and household applications, it effectively removes grease and residues from surfaces.

- Impact : Its use in cleaning formulations enhances the efficacy of products designed for heavy-duty cleaning tasks.

Pharmaceutical Applications

1. Drug Formulation

- Use Case : In pharmaceutical preparations, this compound acts as a solvent and carrier for active ingredients.

- Benefits : Its low toxicity profile makes it an ideal candidate for use in formulations intended for human consumption.

2. Biological Studies

- Use Case : The compound is utilized in biological research for the extraction and purification of biomolecules.

- Case Study Example : In studies involving nucleic acid precipitation, this compound has been shown to effectively precipitate DNA while minimizing salt co-precipitation, which is critical for downstream applications such as sequencing.

Environmental Applications

1. Biodegradability Studies

- Use Case : Research indicates that this compound has favorable biodegradation characteristics, making it a candidate for environmentally friendly solvents.

| Parameter | Value |

|---|---|

| Biodegradation Half-life | 360 hours (water) |

| Environmental Partitioning | 51.6% to water |

Mechanism of Action

The mechanism by which 1-Isobutoxypropan-2-ol exerts its effects is primarily through its solvent properties. It interacts with various molecular targets, including proteins and lipids, altering their solubility and stability. This compound can also form hydrogen bonds with other molecules, enhancing its effectiveness as a solvent .

Comparison with Similar Compounds

1-Butoxypropan-2-ol (Propylene Glycol Monobutyl Ether)

- CAS: 29387-86-8 (inferred from synonyms in ).

- Molecular Formula : C₇H₁₆O₂ (same as 1-isobutoxypropan-2-ol).

- Structure : Linear butoxy group (-OC₄H₉) attached to propan-2-ol.

- Key Differences :

Isopropanol (2-Propanol)

- CAS : 67-63-0.

- Molecular Formula : C₃H₈O.

- Structure : Simple secondary alcohol without ether linkages.

- Key Differences :

1-(Butoxyethoxy)-2-propanol

- Structure : Contains an additional ethoxy group (-OCH₂CH₂O-) compared to this compound.

- Molecular Formula : C₉H₂₀O₃.

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Trends

Branching vs. Linear Chains :

- Branched ethers like this compound exhibit lower boiling points and faster evaporation rates compared to linear analogs (e.g., 1-butoxypropan-2-ol), making them preferable in quick-drying applications .

- Linear chains enhance surface activity in some formulations due to better packing at interfaces.

Functional Group Impact: Ether linkages in glycol ethers (e.g., this compound) improve compatibility with both polar and non-polar substances, unlike simpler alcohols like isopropanol . Additional ethoxy groups (e.g., in 1-(butoxyethoxy)-2-propanol) increase hydrophilicity and boiling points, expanding utility in high-temperature processes .

Safety Profiles: All glycol ethers share irritant risks, but branched derivatives may penetrate skin faster due to lower molecular weight . Isopropanol’s high volatility increases inhalation hazards relative to glycol ethers .

Biological Activity

1-Isobutoxypropan-2-ol, also known as isobutyl propanol, is a compound with notable biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, including pharmacology and toxicology.

This compound has the following chemical formula:

- Molecular Formula : C₅H₁₂O₂

- Molar Mass : 104.15 g/mol

This compound is characterized by its isobutyl group attached to a propanol backbone, which influences its solubility and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of isobutanol exhibit significant antimicrobial properties. In a study evaluating various compounds, derivatives with isobutyl chains demonstrated complex antibacterial activity against both Staphylococcus aureus (including MRSA) and Enterococcus faecalis . The minimum inhibitory concentrations (MICs) for these compounds ranged from 18.7 to 35.8 μM, highlighting their potential as effective antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound were assessed using the human monocytic leukemia cell line THP-1. The results indicated a range of IC50 values, suggesting that lipophilicity plays a crucial role in enhancing cytotoxicity . Compounds with higher lipophilicity exhibited increased cytotoxic effects, making them candidates for further investigation in cancer treatment.

Toxicological Profile

This compound's toxicity profile has been studied in various contexts:

- Acute Toxicity : Ingesting large amounts can lead to CNS depression and metabolic disturbances. The lethal dose is estimated to be around 200–400 mL .

- Chronic Exposure : Long-term exposure studies have indicated potential neurotoxic effects, particularly at high concentrations .

Case of Isopropyl Alcohol Intoxication

A notable case highlighted the dangers associated with isopropyl alcohol (IPA), closely related to isobutoxypropan-2-ol. A 33-year-old male was found deceased with high concentrations of IPA in his system. The case underscored the rapid absorption and metabolism of IPA to acetone, contributing to CNS depression and other systemic effects .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of isobutanol. For example, derivatives demonstrated antioxidant activities measured by the ABTS method, indicating potential therapeutic applications beyond antimicrobial effects .

Summary Table of Biological Activities

| Activity | Target Organism/Cell Line | MIC/IC50 Values | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 18.7 - 35.8 μM | Effective against MRSA |

| Cytotoxicity | THP-1 (human leukemia cells) | Varies | Increased lipophilicity enhances effects |

| Acute Toxicity | Human | Lethal dose: 200–400 mL | CNS depression observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.